2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19-10-8-18(9-11-19)25-20(27)14-26-21(16-6-4-15(2)5-7-16)24-13-17(12-23)22(26)28/h4-11,13H,3,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMORRIDCZONGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic compound belonging to the pyrimidine derivatives class. Its unique structure, featuring a pyrimidine ring and various functional groups, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is , with a molecular weight of 372.4 g/mol. The compound features a pyrimidine core substituted with a cyano group, an oxo group, a p-tolyl moiety, and an ethoxyphenyl acetamide side chain.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in various disease pathways. For instance, it may inhibit myeloperoxidase (MPO), which plays a significant role in inflammatory responses and autoimmune diseases .
- Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Pathway Interference : The compound can disrupt cellular signaling pathways, which is crucial for its potential therapeutic effects against diseases like cancer and inflammation.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activities. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, such as glioblastoma multiforme and breast adenocarcinoma cells . The specific activities of 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide are yet to be fully elucidated but are expected to follow similar patterns based on structural similarities.
Preclinical Evaluations
A study evaluating the efficacy of related pyrimidine compounds found that they acted as selective inhibitors of MPO, leading to reduced inflammation in preclinical models. These findings support the hypothesis that 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide could exhibit similar inhibitory effects against MPO and potentially other inflammatory mediators .
Structural Activity Relationship (SAR)
The effectiveness of pyrimidine derivatives often depends on their structural features. Variations in substituents can significantly impact their biological activity. For instance, the presence of electron-withdrawing groups like cyano can enhance the inhibitory potency against certain enzymes while altering pharmacokinetic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide | Structure | Anticancer, Antimicrobial |
| 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)propionamide | Structure | Similar biological activities |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: Pyrimidinone-based compounds (e.g., ) share the target’s core but differ in substituents and linker groups. The thioacetamide linker in and may reduce metabolic stability compared to the target’s oxygen-based acetamide . Indazole derivatives () exhibit anti-proliferative activity, suggesting that the target’s pyrimidinone core could similarly target proliferative pathways .
The p-tolyl group (target and 1d in ) is associated with improved binding in docking studies, likely due to hydrophobic interactions .
Linker Modifications :
Insights:
- Synthetic Accessibility: The target compound’s synthesis may parallel methods in (e.g., Pd-catalyzed couplings for aryl groups) but requires optimization for the pyrimidinone core .
- Biological Potential: Analogues with pyrimidinone/indazole cores and arylacetamide linkers show anticancer activity, suggesting the target warrants further in vitro screening .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed. First, construct the pyrimidinone core via cyclocondensation of cyanoacetamide derivatives with p-tolyl-substituted aldehydes under acidic conditions (e.g., acetic acid). Subsequent functionalization involves coupling the pyrimidinone intermediate with 4-ethoxyphenylacetamide using peptide coupling reagents (e.g., EDC/HOBt) in anhydrous DMF. Optimization should focus on temperature control (60–80°C for cyclization) and stoichiometric ratios to minimize side products. Monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine H/C NMR to verify aromatic protons (δ 7.2–8.6 ppm for pyrimidinone and p-tolyl groups) and the acetamide carbonyl (δ ~170 ppm). LC-MS ([M+H] expected at m/z ~406) confirms molecular weight. IR spectroscopy can identify the cyano group (C≡N stretch at ~2200 cm) and carbonyl vibrations (1650–1750 cm). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What solvent systems are suitable for solubility testing, and how does polarity affect crystallization?
- Methodological Answer : Test solubility in DMSO (high polarity), ethanol, and ethyl acetate. Polar aprotic solvents (e.g., DMF) may enhance solubility for biological assays. For crystallization, use mixed solvents (e.g., DCM/hexane) to gradually reduce polarity, promoting slow crystal growth. Monitor crystal morphology under polarized light to assess purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the pyrimidinone core in nucleophilic/electrophilic reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C-5 of pyrimidinone) prone to nucleophilic attack. Molecular docking studies can predict binding interactions with biological targets, such as kinases, by analyzing hydrogen bonding with the acetamide moiety and π-π stacking with aromatic residues .
Q. What experimental design strategies are effective for optimizing regioselective modifications of the pyrimidinone ring?
- Methodological Answer : Use a factorial design (e.g., Box-Behnken) to test variables like temperature, catalyst loading (e.g., Pd for cross-coupling), and solvent polarity. Response surface methodology (RSM) can identify optimal conditions for introducing substituents at C-4 or C-6 while minimizing byproducts. Validate with HPLC-MS to quantify regioselectivity ratios .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-compare results from enzyme inhibition assays (e.g., IC values) with cell-based viability assays (MTT/WST-1). Discrepancies may arise from membrane permeability differences or off-target effects. Use isotopic labeling (e.g., C-acetamide) to track metabolite formation in cellular models. Validate mechanisms via siRNA knockdown of suspected targets .
Q. What strategies are recommended for analyzing degradation products under accelerated stability conditions?
- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze degradation via UPLC-QTOF-MS. Major degradation pathways may include hydrolysis of the acetamide group (detectable as free 4-ethoxyaniline) or oxidation of the p-tolyl substituent. Use forced degradation data to guide formulation strategies (e.g., lyophilization for hygroscopic compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
